molecular formula C18H28ClN3+2 B1261626 Chloroquine dication

Chloroquine dication

Cat. No. B1261626
M. Wt: 321.9 g/mol
InChI Key: WHTVZRBIWZFKQO-UHFFFAOYSA-P
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Chloroquine(2+) is a quinolinium ion obtained by protonation of the quinoline nitrogen and tertiary amino group of the antimalarial drug chloroquine. It is the major species at pH 7.3. It is a quinolinium ion and a tertiary ammonium ion. It is a conjugate acid of a chloroquine.

Scientific Research Applications

Antiviral Research

Chloroquine has been highlighted for its potential in treating viral infections, including COVID-19. Research suggests that it inhibits pH-dependent steps in the replication of various viruses like flaviviruses, retroviruses, and coronaviruses. This property has been under investigation for its efficacy against SARS-CoV-2, the virus causing COVID-19, showing promising results in multicenter clinical trials in China (Touret & de Lamballerie, 2020); (Savarino et al., 2003); (Gao, Tian, & Yang, 2020).

Cancer Research

Chloroquine has shown potential as an adjuvant in cancer treatments. Its properties of inhibiting lysosomal enzymes, the multidrug-resistance pump, and autophagy mechanisms make it a candidate for enhancing the efficacy of chemotherapies in various malignancies (Pascolo, 2016); (Wang et al., 2017); (Solomon & Lee, 2009).

Immunomodulatory Effects

Chloroquine has been identified for its immunomodulatory effects, including suppressing the production/release of inflammatory cytokines like tumor necrosis factor α and interleukin 6. These properties are considered for managing inflammatory complications of viral diseases (Weber & Levitz, 2000); (Varışlı, Cen, & Vlahopoulos, 2019).

Interaction with Metal Ions

Research has shown that chloroquine can enhance zinc uptake in cancer cells, indicating its potential as a zinc ionophore. This interaction may contribute to its anticancer activity, sensitizing cancerous cells to other treatments (Xue et al., 2014).

Expanding Clinical Applications

Chloroquine's role has been expanded beyond antimalarial use to include treatments for rheumatic diseases, cardiovascular disorders, chronic kidney disease, oncology, and various infections. Its pleiotropic pharmacological actions, including immunomodulation, anti-inflammatory properties, and the ability to induce autophagy and apoptosis, have led to its exploration in multiple therapeutic areas (Shukla & Wagle Shukla, 2019).

properties

Product Name

Chloroquine dication

Molecular Formula

C18H28ClN3+2

Molecular Weight

321.9 g/mol

IUPAC Name

4-[(7-chloroquinolin-1-ium-4-yl)amino]pentyl-diethylazanium

InChI

InChI=1S/C18H26ClN3/c1-4-22(5-2)12-6-7-14(3)21-17-10-11-20-18-13-15(19)8-9-16(17)18/h8-11,13-14H,4-7,12H2,1-3H3,(H,20,21)/p+2

InChI Key

WHTVZRBIWZFKQO-UHFFFAOYSA-P

Canonical SMILES

CC[NH+](CC)CCCC(C)NC1=C2C=CC(=CC2=[NH+]C=C1)Cl

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chloroquine dication
Reactant of Route 2
Chloroquine dication
Reactant of Route 3
Chloroquine dication
Reactant of Route 4
Reactant of Route 4
Chloroquine dication
Reactant of Route 5
Reactant of Route 5
Chloroquine dication
Reactant of Route 6
Chloroquine dication

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.